1,3-Adamantanedimethanol
Description
Historical Overview of Adamantane (B196018) Research
The journey of adamantane chemistry began in 1933 when it was first discovered and isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek. wikipedia.orgworldscientific.com At the time, they were only able to produce a few milligrams but noted its unusually high melting and boiling points. wikipedia.org The name "adamantane" was given due to the similarity of its molecular structure to that of a diamond. wikipedia.org
While petroleum contains over thirty derivatives of adamantane, the concentration is too low for commercial production. wikipedia.org The first successful synthesis of adamantane was achieved by Vladimir Prelog in 1941. wikipedia.orgworldscientific.com However, it wasn't until a more efficient synthesis method was discovered by Schleyer, involving a Lewis-acid catalyzed rearrangement, that adamantane became more widely available for research and application. nih.gov This breakthrough significantly accelerated the exploration of adamantane derivatives and their potential uses. nih.gov
Structural Peculiarities of Adamantane Frameworks
The adamantane molecule (C₁₀H₁₆) is the smallest unit cage structure of the diamond lattice, often referred to as the simplest diamondoid. wikipedia.orgworldscientific.com Its structure can be described as the fusion of three cyclohexane (B81311) rings in a chair conformation, resulting in a highly symmetrical, rigid, and virtually strain-free molecule. wikipedia.org This inherent stability is a key feature of the adamantane framework. worldscientific.com
The carbon-carbon bond lengths in adamantane are approximately 1.54 Å, nearly identical to those in a diamond, and the carbon-hydrogen bond distances are 1.112 Å. wikipedia.org The molecule possesses Td symmetry, with two distinct types of positions: four equivalent bridgehead (tertiary) positions (labeled '1') and six equivalent bridging (secondary) positions (labeled '2'). wikipedia.org This unique, cage-like structure imparts high thermal stability and lipophilicity to adamantane and its derivatives. ontosight.ai
Significance of Disubstituted Bridgehead Adamantane Derivatives in Chemical Sciences
Disubstituted adamantane derivatives, particularly those substituted at the 1 and 3 bridgehead positions, are of significant interest in various fields of chemical science. acs.orgresearchgate.net These symmetrically disubstituted compounds serve as key raw materials or intermediates for creating more complex, multi-substituted adamantane derivatives. jlu.edu.cn
The rigid and well-defined geometry of the 1,3-disubstituted adamantane core makes it an excellent scaffold or spacer in supramolecular chemistry and materials science. acs.orgnih.gov This structural rigidity can enhance the thermal properties of polymers and influence the pharmacological properties of drug molecules. researchgate.netnycu.edu.tw The introduction of functional groups at the bridgehead positions allows for the systematic modification of properties and the construction of new molecular architectures with tailored functions. nih.gov For example, 1,3-disubstituted adamantanes have been investigated for their unique photophysical properties and have shown high antiviral activity. researchgate.netresearchgate.net
Role of 1,3-Adamantanedimethanol (B95918) as a Key Building Block
Among the various disubstituted adamantane derivatives, this compound stands out as a versatile and important building block. jlu.edu.cnrsc.org It is synthesized by the reduction of 1,3-adamantane dicarboxylic acid. jlu.edu.cn The two primary alcohol functional groups (-CH₂OH) at the bridgehead positions provide reactive sites for a wide range of chemical transformations.
This diol is a crucial monomer in polymer chemistry, used in the synthesis of high-performance polyesters and polycarbonates. scispace.comgoogle.comgoogle.com The incorporation of the rigid adamantane cage into the polymer backbone can significantly enhance properties such as thermal stability, glass transition temperature (Tg), and mechanical strength. nycu.edu.twrsc.org For instance, polyesters derived from this compound exhibit improved thermal performance. reading.ac.uk Its use as a building block extends to the creation of bifacial polymers and other advanced materials where its unique three-dimensional structure can be exploited to achieve desired properties. scispace.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol |
| Melting Point | 181-185 °C |
| Boiling Point | 335.7 °C at 760 mmHg |
| Appearance | White crystalline powder |
| Solubility | Soluble in organic solvents, insoluble in water. lookchem.com |
Note: Data sourced from publicly available chemical databases. Slight variations may exist between different sources.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(hydroxymethyl)-1-adamantyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10,13-14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABVYVVNRHVXPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346912 | |
| Record name | [3-(Hydroxymethyl)-1-adamantyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17071-62-4 | |
| Record name | [3-(Hydroxymethyl)-1-adamantyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Adamantanedimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,3 Adamantanedimethanol
Established Synthetic Pathways from Precursor Molecules
The most established and frequently documented pathway to 1,3-adamantanedimethanol (B95918) proceeds through an intermediate, 1,3-adamantanedicarboxylic acid. This dicarboxylic acid serves as a versatile precursor that can be chemically reduced to the desired dimethanol.
The conversion of 1,3-adamantanedicarboxylic acid to this compound is a critical reduction step. jlu.edu.cn This transformation involves the reduction of both carboxylic acid functional groups to primary alcohols. While direct reduction is possible, the process is often facilitated by first converting the dicarboxylic acid to a more reactive derivative, such as a diester.
The synthesis of the key precursor, 1,3-adamantanedicarboxylic acid, is commonly achieved through the Koch-Haaf carbonylation reaction. jlu.edu.cn This reaction introduces a second carboxylic acid group onto a monosubstituted adamantane (B196018) core at a bridgehead position.
A prevalent strategy employs 1-adamantanecarboxylic acid as the starting material. jlu.edu.cnchemicalbook.comasianpubs.org In a one-pot method, 1-adamantanecarboxylic acid is treated with a mixture of nitric acid, sulfuric acid, and formic acid to yield 1,3-adamantanedicarboxylic acid. chemicalbook.comasianpubs.org The reaction proceeds via the formation of an adamantyl cation in the strong acid medium, which is then carboxylated. Another reported pathway involves the oxidation of adamantanecarboxylic acid to 3-hydroxy-1-adamantanecarboxylic acid, which then undergoes a Koch-Haaf carbonylation with formic acid and concentrated sulfuric acid to afford the target dicarboxylic acid. google.com
The general principle of the Koch-Haaf reaction involves the generation of a carbocation from an alcohol or alkene precursor in a strong acid, followed by its reaction with carbon monoxide (often generated in situ from formic acid). google.comnih.gov This method is particularly effective for creating sterically hindered carboxylic acids, such as those on the adamantane cage. orgsyn.org
To facilitate the reduction, 1,3-adamantanedicarboxylic acid can be converted into its corresponding diester. A standard method for this esterification involves first converting the dicarboxylic acid into the more reactive 1,3-adamantanedicarbonyl dichloride, typically using a reagent like thionyl chloride. researchgate.net The resulting acid dichloride can then be readily reacted with an alcohol, such as methanol, to produce the dimethyl ester, dimethyl 1,3-adamantanedicarboxylate.
Once the diester is formed, it can be efficiently reduced to this compound using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common choice for this type of ester-to-alcohol transformation. The diester is typically dissolved in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), and treated with a solution of LiAlH₄. The reaction is followed by a careful aqueous workup to hydrolyze the intermediate aluminum alkoxide complexes and isolate the final diol product.
While the pathway through 1,3-adamantanedicarboxylic acid is the most prominent, other theoretical routes could be envisaged starting from different 1,3-disubstituted adamantane precursors. However, the literature primarily focuses on the dicarboxylic acid intermediate due to the efficiency and reliability of the Koch-Haaf carbonylation for its preparation. jlu.edu.cnchemicalbook.comgoogle.com The synthesis is overwhelmingly centered on the functionalization of the adamantane core to the dicarboxylic acid, followed by its reduction. jlu.edu.cn
Reduction of 1,3-Adamantanedicarboxylic Acid
Optimization of Reaction Conditions and Yields
For the synthesis of 1,3-adamantanedicarboxylic acid from 1-adamantanecarboxylic acid, reaction parameters such as temperature and the rate of reagent addition are critical. Studies have shown that controlling the reaction temperature, for instance at 0 °C, and carefully managing the dropwise addition of formic acid can significantly influence the product yield. jlu.edu.cn One highly efficient one-pot protocol reports a yield of 92% for 1,3-adamantanedicarboxylic acid by reacting 1-adamantanecarboxylic acid with nitric acid, sulfuric acid, and an excess of formic acid over 6 hours at 0 °C. chemicalbook.com
The table below summarizes findings from an optimized synthesis of the dicarboxylic acid precursor.
| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-Adamantanecarboxylic acid | Nitric acid, Sulfuric acid, Formic acid | 0 | 6 | 92 | chemicalbook.com |
The subsequent reduction of the dicarboxylic acid or its diester to this compound typically proceeds in high yield with standard reducing agents like LiAlH₄, provided that anhydrous conditions are maintained.
Proposed Reaction Mechanisms for this compound Synthesis
The synthesis of this compound involves two key mechanistic steps: the Koch-Haaf carbonylation to form the dicarboxylic acid and the subsequent reduction to the diol.
The proposed mechanism for the Koch-Haaf carbonylation of 1-adamantanecarboxylic acid to 1,3-adamantanedicarboxylic acid in a superacid medium (like H₂SO₄) begins with the protonation of the existing carboxylic acid group. This facilitates the formation of a tertiary carbocation at one of the bridgehead positions of the adamantane cage. Concurrently, formic acid is dehydrated by the concentrated sulfuric acid to generate carbon monoxide (CO). The highly stable adamantyl carbocation is then attacked by carbon monoxide, a weak nucleophile, to form a new acylium ion at another bridgehead position. This acylium ion is stable until the reaction mixture is quenched with water, which hydrolyzes it to form the second carboxylic acid group, yielding 1,3-adamantanedicarboxylic acid.
The mechanism for the reduction of the diester (e.g., dimethyl 1,3-adamantanedicarboxylate) with a hydride reagent such as lithium aluminum hydride (LiAlH₄) involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of each ester group. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide (⁻OCH₃) leaving group to form an aldehyde. The aldehyde is immediately attacked by a second hydride ion, resulting in a new tetrahedral intermediate, an alkoxide. This process occurs at both ester sites on the molecule. Finally, an acidic workup protonates the two resulting alkoxide ions to give the two primary alcohol functional groups of this compound.
Advanced Derivatization and Functionalization of 1,3 Adamantanedimethanol
Conversion to Halogenated Adamantane (B196018) Derivatives
The conversion of the hydroxyl groups of 1,3-adamantanedimethanol (B95918) into halogens is a fundamental step for subsequent nucleophilic substitution reactions. This transformation yields stable, crystalline dihalogenated adamantane derivatives that are crucial intermediates for synthesizing more complex structures. jlu.edu.cnjlu.edu.cn
This compound can be effectively converted to 1,3-dibromomethyladamantane through a bromination reaction. jlu.edu.cnjlu.edu.cn This is typically achieved by reacting the diol in a hydrobromic acid-zinc bromide (HBr-ZnBr₂) system. jlu.edu.cn The use of this reagent system facilitates the substitution of the hydroxyl groups with bromine atoms, leading to the formation of the desired dibrominated product. jlu.edu.cnjlu.edu.cn The reaction conditions, such as time and temperature, are optimized to ensure a high yield of 1,3-dibromomethyladamantane. jlu.edu.cn
The synthesis of 1,3-dichloromethyladamantane from this compound is efficiently carried out using the Appel-Lee reaction. jlu.edu.cnjlu.edu.cn This reaction involves treating the diol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and a carbon tetrahalide, such as carbon tetrachloride (CCl₄). The process converts the two primary alcohols into chlorides under mild conditions. jlu.edu.cn The structure of the resulting 1,3-dichloromethyladamantane can be confirmed using spectroscopic methods like IR and ¹H NMR. jlu.edu.cnjlu.edu.cn
Table 1: Halogenation Reactions of this compound
| Starting Material | Product | Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | 1,3-Dibromomethyladamantane | HBr-ZnBr₂ | Bromination | jlu.edu.cn, jlu.edu.cn |
Introduction of Diverse Functional Groups at Hydroxymethyl Positions
Beyond simple halogenation, the hydroxymethyl groups of this compound can be elaborated into a variety of other functional moieties. These transformations open avenues to novel molecular architectures with specialized properties.
The hydroxymethyl groups can be first oxidized to aldehydes, which then undergo further reactions. For instance, adamantane derivatives with alcohol functionalities have been successfully used in Charette enantioselective cyclopropanation reactions. arkat-usa.orgresearchgate.net This method is particularly useful for creating cyclopropyl (B3062369) residues attached to the adamantane core. arkat-usa.org Although direct cyclopropanation of some poly-hydroxylated adamantanes can be hindered by poor solubility, strategic protection of hydroxyl groups or conversion to more soluble intermediates can overcome this limitation. arkat-usa.orgresearchgate.net The Charette cyclopropanation typically employs a zinc carbenoid and has proven effective for creating highly functionalized adamantane structures. arkat-usa.orgresearchgate.netresearchgate.net
This compound can be converted into derivatives that participate in condensation reactions with diazo-acetate esters. arkat-usa.org This process involves a two-directional synthesis approach where the diol is first converted to a dialdehyde (B1249045). arkat-usa.orgresearchgate.net The resulting dialdehyde then reacts with diazo-acetate esters to introduce 4-ethoxy- (or 4-t-butoxy)-3-diazo-2,4-dioxobutyl residues at the former hydroxymethyl positions. arkat-usa.orgresearchgate.net This method allows for the symmetric, two-directional functionalization of the adamantane scaffold, leading to complex molecules with potential applications in various fields. arkat-usa.orgresearchgate.net
The hydroxyl groups of this compound are amenable to silylation, a common strategy for protecting alcohols or introducing silyl (B83357) ether functionalities. This reaction involves treating the diol with a silylating agent, such as a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or a hydrosilane, in the presence of a base or a catalyst. dntb.gov.ua The formation of silyloxymethyl groups can enhance the solubility of the adamantane derivative in organic solvents and provides a protecting group that is stable under many reaction conditions but can be selectively removed when needed. dntb.gov.ua Enantioselective silylation techniques have also been developed, offering pathways to chiral adamantane derivatives. dntb.gov.ua
Table 2: Functionalization Reactions at Hydroxymethyl Positions
| Starting Derivative | Product Type | Key Reagents/Reaction | Functional Group Introduced | Reference |
|---|---|---|---|---|
| Adamantane allylic alcohols | Cyclopropyl adamantane | Charette Cyclopropanation | Cyclopropyl | arkat-usa.org, researchgate.net |
| Adamantane dialdehydes | Adamantane bis(diazo-keto-esters) | Diazo-acetate esters | Diazo-β-keto-ester | arkat-usa.org, researchgate.net |
Multi-directional Synthesis Approaches
Multi-directional synthesis is an efficient strategy that utilizes a molecule's symmetry to build complex structures by performing simultaneous reactions at multiple sites. This compound serves as an ideal core for two-directional synthesis, and its chemistry is relevant to more complex four-directional approaches.
Two-directional synthesis with this compound involves the simultaneous and identical transformation of its two hydroxymethyl groups, preserving the molecule's symmetry. This approach is highly efficient for creating C2-symmetric molecules. Research has shown that this compound can be converted into derivatives with two identical functional groups through various two-directional reactions. arkat-usa.orgresearchgate.net
A key example involves the oxidation of the diol to the corresponding dialdehyde, which then serves as a precursor for further transformations. This dialdehyde can undergo condensation reactions with diazo-acetate esters to yield 1,3-disubstituted adamantanes bearing two 4-ethoxy-3-diazo-2,4-dioxobutyl residues. arkat-usa.orgresearchgate.net This strategy allows for the rapid construction of complex side chains on the adamantane core in a single, efficient step. The benefit of such a strategy is highlighted in syntheses like that of the CETP inhibitor U-106305, which utilized an iterative two-directional approach. arkat-usa.orgresearchgate.netarkat-usa.org
Table 1: Examples of Two-Directional Synthesis from this compound
| Reactant | Reagents | Product | Reference |
|---|---|---|---|
| This compound | Oxidation (e.g., PCC, Swern) | Adamantane-1,3-dicarbaldehyde | arkat-usa.org, researchgate.net |
While this compound is inherently a substrate for two-directional synthesis, it is a crucial component in the conceptual framework and practical execution of four-directional synthesis strategies. arkat-usa.orgresearchgate.net True four-directional synthesis starts from a Td-symmetric adamantane core, such as 1,3,5,7-adamantanetetramethanol, where four identical substituents are manipulated simultaneously. arkat-usa.orgresearchgate.net
The synthetic methodologies developed for two-directional reactions on this compound are often directly applicable to the more complex four-directional systems. arkat-usa.orgresearchgate.net For instance, the oxidation and subsequent condensation reactions used on this compound can be applied to 1,3,5,7-adamantanetetramethanol to create tetra-substituted derivatives. arkat-usa.orgresearchgate.net However, these four-directional syntheses can be hampered by practical issues such as low solubility of the highly symmetrical, poly-functionalized intermediates, which can impede reactivity. researchgate.netarkat-usa.org The study of simpler, more soluble two-directional systems like those derived from this compound provides valuable insights for overcoming these challenges. arkat-usa.orgresearchgate.netarkat-usa.org
Desymmetrization is a powerful strategy where a highly symmetric molecule, often created through a multi-directional synthesis, is intentionally made asymmetric in a subsequent step. This allows for the efficient construction of complex, non-symmetric targets. An iterative two-directional synthesis followed by a late-stage desymmetrization was a key feature in the total synthesis of the CETP inhibitor U-106305. arkat-usa.orgresearchgate.netarkat-usa.org
In the context of four-directional synthesis, desymmetrization can also be a necessary tactic to overcome synthetic hurdles. For example, solubility problems encountered with tetra-functionalized adamantanes, such as 1,3,5,7-adamantanetetraol, can prevent further reactions. arkat-usa.org A common workaround is to selectively protect one or more of the functional groups, thus breaking the molecule's perfect symmetry. This desymmetrization renders the intermediate more soluble and allows for subsequent multi-directional reactions on the remaining unprotected sites. arkat-usa.org For instance, mono-protection of 1,3,5,7-adamantanetetraol allows for a subsequent three-directional reaction on the remaining alcohol groups, a strategy that would not be possible with the insoluble tetraol. arkat-usa.org
Formation of Other Bridgehead-Substituted Adamantane Compounds
This compound is a versatile intermediate for synthesizing a range of adamantane derivatives substituted at the 1 and 3 bridgehead positions. jlu.edu.cn The primary alcohol groups are readily converted to other functionalities, making it a valuable building block. jlu.edu.cn
One of the most common transformations is the conversion of the alcohol groups to halogens. For example, reacting this compound with a hydrobromic acid-zinc bromide (HBr-ZnBr₂) system efficiently produces 1,3-bis(bromomethyl)adamantane. jlu.edu.cn Similarly, 1,3-bis(chloromethyl)adamantane can be synthesized via the Appel-Lee reaction. jlu.edu.cn These dihalogenated compounds are important precursors for further derivatization, including the preparation of materials for Gemini and bola surfactants. researchgate.net
The synthesis of this compound itself is noteworthy. It is typically prepared by the reduction of 1,3-adamantanedicarboxylic acid. jlu.edu.cn This dicarboxylic acid is synthesized from 1-adamantanecarboxylic acid through a Koch-Haaf carbonylation, demonstrating a pathway to introduce a second functional group at a bridgehead position of a monosubstituted adamantane. jlu.edu.cn
Furthermore, the hydroxyl groups can be involved in other transformations. For instance, while not a direct conversion of this compound, the related compound 1,3-adamantanediol (B44800) can undergo regioselective hydroxylation by microbial catalysis to yield 1,3,5-adamantanetriol (B1366330), showcasing a method for increasing bridgehead functionalization. nih.gov The reactivity of the bridgehead positions allows for extensive functionalization, such as exhaustive methylation using agents like tetramethylsilane (B1202638) with a Lewis acid, to produce polymethylated adamantanes. researchgate.net
Table 2: Synthesis of Bridgehead-Substituted Adamantanes from this compound
| Starting Material | Reagents/Reaction Type | Product | Reference |
|---|---|---|---|
| This compound | HBr-ZnBr₂ | 1,3-Bis(bromomethyl)adamantane | jlu.edu.cn |
| This compound | Appel-Lee Reaction (e.g., CCl₄, PPh₃) | 1,3-Bis(chloromethyl)adamantane | jlu.edu.cn |
| 1,3-Adamantanedicarboxylic acid | Reduction (e.g., LiAlH₄) | This compound | jlu.edu.cn |
Applications of 1,3 Adamantanedimethanol in Materials Science and Engineering
Polymer Synthesis and Engineering
1,3-Adamantanedimethanol (B95918) serves as a specialized monomer in the creation of polymers with enhanced thermal stability, mechanical strength, and unique structural architectures. Its bifunctional nature, possessing two primary hydroxyl groups, allows it to be incorporated into polymer backbones through various polymerization techniques. The bulky adamantane (B196018) core imparts significant steric hindrance and rigidity to the resulting polymer chains, influencing their macroscopic properties in predictable ways.
The incorporation of the this compound moiety into polymers is a strategic approach to developing materials for advanced applications, ranging from photoresists to novel conjugated systems.
This compound is a precursor for synthesizing adamantyl (meth)acrylate monomers, which are subsequently used to produce polymers for applications such as photoresists in semiconductor manufacturing. The synthesis typically involves the esterification of the corresponding diol, 1,3-adamantanediol (B44800), with (meth)acrylic acid.
In a representative synthesis, 1,3-adamantanediol is reacted with acrylic acid or methacrylic acid in the presence of an acid catalyst like concentrated sulfuric acid and a polymerization inhibitor such as p-methoxyphenol. The reaction is often carried out in a solvent like toluene, and water generated during the esterification is removed to drive the reaction to completion. This process yields monomers like 3-hydroxy-1-adamantyl methacrylate. These monomers, containing the bulky adamantane group, can be polymerized to form (meth)acrylic polymers with high transparency and excellent etching resistance, crucial properties for photoresist materials.
Table 1: Example Synthesis of Adamantyl Methacrylate Monomer This table is interactive. Click on the headers to sort.
| Reactant | Role | Molar Quantity (Example) |
|---|---|---|
| 1,3-Adamantanediol | Adamantane backbone precursor | 84.0 g |
| Methacrylic Acid | Acrylate group source | 124.1 g |
| Concentrated Sulfuric Acid | Acid Catalyst | 1.2 g |
| p-Methoxyphenol | Polymerization Inhibitor | 0.38 g |
Polycarbonates are a class of thermoplastics typically synthesized from diols and a carbonate source, such as phosgene or diphenyl carbonate. While polyhydric alcohols derived from adamantane are known to be used as additives, for instance as flame retardants in polycarbonate formulations, the direct incorporation of this compound as a co-monomer in the synthesis of the main polycarbonate chain is not extensively documented in publicly available scientific literature. The synthesis of specialty polycarbonates often involves diols like bisphenol A, and while other diols are used to modify properties, the specific use of this compound in this capacity remains a niche or less-explored area.
A significant application of this compound is in the synthesis of "bifacial" monomers used to create novel π-conjugated polymers. These materials are designed with a planar, polymerizable aryl face and a π-surface-masking cycloalkyl face. This architecture is inspired by biological structures like β-strands.
The synthesis of a key bifacial monomer, 1,4-diethynyl adamantanocyclophane, begins with this compound. researchgate.netresearchgate.net The process involves converting the dimethanol into a dithiol, which is then reacted with a dibrominated aromatic compound under dilute conditions to form the cyclophane structure—a molecule where the adamantane group is "strapped" across an aromatic ring. researchgate.net Subsequent chemical modifications introduce polymerizable ethynyl groups onto the aromatic ring. researchgate.netresearchgate.net
Table 2: Comparison of Bifacial Monomer Heights This table is interactive. Click on the headers to sort.
| Cycloalkyl Group Source | Resulting Monomer | Height (Å) |
|---|---|---|
| 1,4-Cyclohexanedimethanol | 1,4-Dibromo cyclohexanocyclophane | 5.90 |
Data sourced from single-crystal X-ray structures. researchgate.netresearchgate.net
Monomer for Advanced Polymeric Materials
Bifacial π-Conjugated Polymers and Cyclophanes
Role of Adamantyl Cycloalkyl Group in Polymer Structure
In bifacial polymers, the adamantyl group derived from this compound plays a crucial structural role as a bulky, non-solubilizing, π-surface-masking entity. researchgate.netresearchgate.net Its rigid and voluminous cage-like structure acts as a permanent sheath on one face of the π-conjugated polymer backbone. researchgate.net This sheathing prevents the polymer chains from packing closely together, which is a key factor in controlling the material's solubility and solid-state morphology. researchgate.netresearchgate.net The adamantyl group is significantly larger and provides a greater "height" compared to other cycloalkyl groups like cyclohexane (B81311), leading to more pronounced steric effects. researchgate.netresearchgate.net This structural insulation is critical for creating soluble, high-molecular-weight polymers without relying on traditional long, flexible alkyl side chains. researchgate.netresearchgate.net
Control of Polymer Solubility and Interactions via Strapped Architectures
The strapped, or cyclophane, architecture created using this compound is a sophisticated method for controlling polymer solubility and intermolecular interactions. researchgate.netresearchgate.net Conventional π-conjugated polymers often require pendant solubilizing chains to prevent aggregation and ensure processability, but these chains can dilute the electroactive properties. The bifacial monomer design circumvents this need. researchgate.net
By creating a rigid, permanent strap with the adamantyl group, the polymer becomes soluble even without these side chains. researchgate.netresearchgate.net Furthermore, solubility can be finely tuned by creating copolymers that randomly incorporate bifacial monomers of different heights (e.g., one from this compound and another from 1,4-cyclohexanedimethanol). researchgate.netresearchgate.net This random arrangement creates a "rugged" surface profile along the polymer backbone, which further frustrates efficient chain packing and weakens interchain interactions, thereby enhancing solubility. researchgate.netresearchgate.net This strategy allows for the synthesis of high molecular weight (e.g., 24 kDa) π-conjugated polymers that are soluble in common organic solvents. researchgate.net
Synthesis of Hyperbranched and Porous π-Conjugated Polymers
Hyperbranched polymers (HBPs) are three-dimensional macromolecules characterized by a highly branched structure, low viscosity, high solubility, and a multitude of terminal functional groups. rsc.org These properties make them suitable for various advanced applications. The synthesis of HBPs often involves the polymerization of ABx-type monomers, a one-pot process that is more straightforward than the multi-step synthesis required for dendrimers. rsc.org
The integration of rigid adamantane units, such as those derived from this compound, into polymer architectures is a key strategy for enhancing material properties. usm.eduacs.org In the context of π-conjugated polymers, which are noted for their electronic and optical properties, achieving solution processability can be challenging due to strong intermolecular π–π interactions. The bulky, three-dimensional structure of adamantane can act as a structural scaffold, introducing significant free volume and disrupting the close packing of polymer chains. This disruption helps to improve the solubility of otherwise intractable polymers without requiring long, flexible solubilizing side chains. This approach is beneficial in creating solution-processable hyperbranched π-conjugated polymers for organic electronics and sensor applications.
Photoresist Materials for Lithography
Adamantane derivatives are critical components in the formulation of photoresists, particularly for deep-UV (DUV) and sub-200 nm lithography used in modern semiconductor manufacturing. google.comgoogle.comresearchgate.net Photoresists are light-sensitive materials used to transfer circuit patterns onto semiconductor wafers. For advanced lithography techniques, such as those using 193 nm ArF excimer lasers, traditional aromatic polymers are too opaque.
Alicyclic compounds like adamantane provide excellent transparency at these short wavelengths. researchgate.net The incorporation of adamantane moieties into the polymer backbone of a photoresist enhances its plasma etch resistance, a crucial property for the pattern transfer process. google.com The higher carbon-to-hydrogen ratio in the adamantane cage contributes to this improved durability under plasma etching conditions.
Furthermore, adamantane-based molecular glass photoresists, which are low-molecular-weight amorphous materials, have been developed. google.comgoogle.com These materials offer high glass transition temperatures (Tg) and excellent film-forming properties, leading to the creation of highly resolved and stable patterns. rsc.org Methacrylate-based polymers incorporating adamantyl groups have been synthesized to control the dissolution behavior of the photoresist in the aqueous alkaline developers, a critical step for achieving high-resolution patterns. rsc.org
Influence of Adamantane Core on Polymer Properties
The unique diamondoid structure of adamantane—a perfectly symmetrical, strain-free cage of carbon atoms—is the primary reason for its profound impact on polymer properties. usm.eduwikipedia.org
Enhanced Thermal Stability
One of the most significant benefits of incorporating the adamantane core into a polymer matrix is the dramatic enhancement of its thermal properties. usm.eduacs.org The rigid, bulky nature of the adamantane cage restricts the segmental motion of polymer chains, which leads to a substantial increase in the glass transition temperature (Tg). usm.eduepa.gov
Polymers containing adamantane, whether in the main chain or as pendent groups, consistently exhibit higher thermal stability compared to their linear, unsubstituted counterparts. usm.eduacs.org For example, adamantane-containing polyimides have demonstrated significantly high glass transition temperatures, ranging from 285°C to 440°C. rsc.org This exceptional thermal stability makes these materials suitable for applications that require robust performance at elevated temperatures.
| Polymer Type | Adamantane Monomer | Reported Tg (°C) | Reference |
|---|---|---|---|
| Polyimide | 1,3-bis(4-aminophenyl) adamantane (ADMDA) | 285 - 440 | rsc.org |
| Poly(methacrylate) | 1-Adamantyl Methacrylate (AdMA) / Styrene Copolymer | 170 | researchgate.net |
| Poly(methacrylate) | Adamantyl Pentamethylene Methacrylate (AdPMA) Homopolymer | 253 | acs.org |
Rigid Structure and High Structural Symmetry
Adamantane consists of three fused cyclohexane rings in the chair conformation, resulting in a highly rigid and stable tetrahedral geometry. usm.eduwikipedia.org When this rigid unit is integrated into a polymer chain, it imparts stiffness to the backbone. acs.org This increased rigidity, combined with the bulkiness of the adamantane group, prevents the polymer chains from packing closely together. This leads to materials that are often amorphous with high dimensional stability. The symmetric, non-polar nature of the adamantane cage also contributes to lower water absorption in polymers, which is beneficial for applications in electronics and coatings where moisture can degrade performance. researchgate.net
Impact on Optical and Electronic Properties
The saturated cycloaliphatic structure of adamantane is key to its favorable optical properties. Unlike aromatic compounds, adamantane does not absorb light in the deep UV region, making it highly transparent at wavelengths used in advanced photolithography, such as 193 nm. google.comresearchgate.net Adamantane-containing methacrylate polymers exhibit high transparency (>95%) in the UV-visible region and possess refractive indices between 1.51 and 1.52. researchgate.net
Furthermore, the adamantane cage can serve as a scaffold for creating materials with tailored electronic properties. While adamantane itself is an insulator, its derivatives can be functionalized to create novel materials. For instance, adamantane-containing polyimides show excellent optical transparency with over 80% transmittance at 400 nm, making them candidates for optoelectronic applications. rsc.org The low polarity of the adamantane structure also leads to a lower dielectric constant compared to polymers like PMMA, an advantageous property for materials used in microelectronics. researchgate.net
Development of Coatings and Composite Materials
The collection of properties imparted by the adamantane core—including thermal stability, rigidity, chemical resistance, and UV transparency—makes its derivatives, like this compound, valuable building blocks for high-performance coatings and composite materials. wikipedia.org
In coatings applications, the incorporation of adamantane can lead to harder, more durable surfaces with enhanced resistance to heat and chemical attack. Adamantane-based polymers have potential use in protective coatings for various substrates. wikipedia.org As previously discussed, their most prominent application is in photoresist coatings for the electronics industry, where their unique combination of transparency and etch resistance is essential. researchgate.netrsc.org
In the realm of composite materials, adamantane derivatives can be used as cross-linking agents or as part of the matrix resin to improve the thermomechanical properties of the final product. The rigidity and thermal stability of the adamantane cage can enhance the stiffness and service temperature of the composite material. While research is ongoing, the fundamental properties of adamantane suggest its potential for creating advanced composites for aerospace, automotive, and other industries requiring lightweight, high-performance materials.
Crystal Engineering and Supramolecular Assemblies
The rigid, polycyclic, and highly symmetric cage structure of adamantane and its derivatives, including this compound, makes them exceptional building blocks, or "tectons," for the rational design and construction of complex supramolecular architectures and crystalline materials. Their well-defined geometry allows for predictable control over intermolecular interactions, which is a cornerstone of crystal engineering. This field focuses on understanding and utilizing these interactions to create novel solid-state structures with desired physical and chemical properties. Adamantane-based molecules are particularly valuable in constructing coordination polymers and metal-organic frameworks (MOFs), where their rigid scaffold can be functionalized to direct the assembly of extended networks.
Solid-State Structures and Polymorphism of Adamantane Derivatives
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical area of study in materials science, with significant implications for a compound's physical properties. Adamantane derivatives are known to exhibit rich polymorphic behavior. The substitution pattern on the adamantane cage plays a crucial role in determining the resulting solid-state structure.
For instance, studies on 1,3-disubstituted adamantanes reveal how different functional groups influence crystal packing. A comparative study of 1,3-dimethyladamantane (13DMA), 1,3-adamantanediol (13DOHA), and 1,3-dibromoadamantane (13DBrA) highlights this diversity. upc.eduresearchgate.netupc.edursc.org 13DMA crystallizes in a low-temperature ordered monoclinic phase (space group P21/c) before transforming into a high-temperature plastic phase. upc.eduresearchgate.netupc.edursc.org In contrast, 1,3-adamantanediol (13DOHA), a close structural analog of this compound, displays a low-temperature hexagonal phase with the space group P63/mcm. upc.eduresearchgate.netupc.edursc.org Meanwhile, 1,3-dibromoadamantane (13DBrA) adopts a single ordered orthorhombic phase (space group Pnma) that remains stable up to its melting point. upc.eduresearchgate.netupc.edursc.org This demonstrates that the nature of the substituent at the 1 and 3 positions dictates the symmetry and packing of the molecules in the crystalline state.
| Compound | Phase | Crystal System | Space Group | Z |
|---|---|---|---|---|
| 1,3-dimethyladamantane (13DMA) | Low-Temperature | Monoclinic | P21/c | 4 |
| 1,3-dimethyladamantane (13DMA) | High-Temperature | Hexagonal | P63/mmc | 26 |
| 1,3-adamantanediol (13DOHA) | Low-Temperature | Hexagonal | P63/mcm | 6 |
| 1,3-adamantanediol (13DOHA) | High-Temperature | Cubic | Fm-3m | - |
| 1,3-dibromoadamantane (13DBrA) | - | Orthorhombic | Pnma | 4 |
Formation of Plastic Phases in Adamantane Derivatives
A significant feature of adamantane derivatives is their propensity to form orientationally disordered phases, commonly known as plastic crystals. upc.edu In this state, molecules maintain their long-range translational order on a crystal lattice but lose their short-range rotational order, allowing them to tumble in place. acs.org This behavior is characteristic of molecules with a "globular" or nearly spherical shape, a criterion that adamantane and its derivatives readily meet. upc.edu
The transition from an ordered crystalline phase to a plastic phase is a solid-solid phase transition that occurs below the melting point. upc.edu According to Timmermans' criterion, compounds forming plastic phases typically exhibit a low entropy of melting, generally less than 2.5R (where R is the gas constant). upc.edu Both 1,3-dimethyladamantane (13DMA) and 1,3-adamantanediol (13DOHA) exhibit this behavior, transitioning to plastic phases before melting. upc.eduresearchgate.netupc.edursc.org In contrast, 1,3-dibromoadamantane (13DBrA) does not form a plastic phase, and its entropy of melting is significantly higher (3.37R), consistent with an ordered crystal melting directly into a liquid. upc.edu
The tendency to form a plastic phase can be analyzed using parameters derived from Hirshfeld surface analysis, such as globularity and asphericity. upc.eduupc.edu As a general rule, adamantane derivatives show high globularity and low asphericity, making them prime examples of molecules that exhibit plastic phases. upc.edu Furthermore, molecular dynamics simulations show that modifying the functional groups on the adamantane core can reliably tune the phase transition temperatures. nih.gov An increase in the number of functional groups or in their electronegativity and polarizability leads to higher transition temperatures due to stronger intermolecular interactions. nih.gov
| Compound | Transition | Temperature (K) | Entropy Change (ΔS/R) |
|---|---|---|---|
| 1,3-dimethyladamantane (13DMA) | Solid II → Solid I (Plastic) | 222.6 ± 0.5 | - |
| 1,3-dimethyladamantane (13DMA) | Solid I (Plastic) → Liquid | 246.8 ± 0.5 | - |
| 1,3-adamantanediol (13DOHA) | Solid II → Solid I (Plastic) | - | - |
| 1,3-adamantanediol (13DOHA) | Solid I (Plastic) → Liquid | - | - |
| 1,3-dibromoadamantane (13DBrA) | Solid → Liquid | 382.1 ± 0.5 | 3.37 ± 0.04 |
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The rigid and geometrically defined nature of the adamantane cage makes its derivatives, such as those derived from this compound, excellent candidates for use as organic linkers or ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). By functionalizing the adamantane core with coordinating groups like carboxylates or pyridyls, it is possible to create predictable and robust network structures.
The chemistry of actinides is of significant interest, and their coordination with organic ligands is crucial for applications in nuclear waste separation and storage. nih.gov Actinides have a strong affinity for hard oxygen-donor ligands, such as carboxylates. nih.govlibretexts.org The use of adamantane-based carboxylate ligands has led to novel coordination polymers.
The first actinide complex featuring an adamantanecarboxylate ligand was synthesized using 1,3-adamantanedicarboxylic acid. researchgate.net The resulting compound, {[U(C₁₂H₁₄O₄)O₂(H₂O)]·H₂O}n, features a uranium metal center with a pentagonal-bipyramidal UO₇ coordination geometry. researchgate.net This structure consists of two axial oxide ligands and five equatorial oxygen atoms provided by water and carboxylate groups. researchgate.net The adamantane-based ligands bridge uranium centers, forming discrete dimers which then connect into one-dimensional chains. researchgate.net These chains are further linked by hydrogen bonds involving coordinated and solvent water molecules, ultimately generating a three-dimensional network. researchgate.net This work demonstrates the utility of adamantane-based linkers in accessing novel actinide coordination architectures.
| Parameter | Description | Value (Å) |
|---|---|---|
| Coordination Geometry | Pentagonal-bipyramidal UO₇ | - |
| Axial U—O Bonds | Uranium to oxide ligands | 1.732 (5) – 1.764 (5) |
| Equatorial U—O Bonds | Uranium to aqua and carboxylate ligands | 2.259 (5) – 2.494 (4) |
| U...U distance | Within discrete dimers | 5.5130 (5) |
By using adamantane derivatives functionalized at its bridgehead positions with coordinating groups, chemists can synthesize frameworks with specific, targeted topologies. For example, a tetra-functionalized adamantane linker, 1,3,5,7-tetrakis{4-(4-pyridyl)phenyl}adamantane, has been used to construct a 3D, 4-fold interpenetrated framework with a PtS topology. rsc.org The choice of metal ion and the geometry of the adamantane-based linker are crucial in determining the final structure. The rigidity of the adamantane core helps to prevent the collapse of the porous structure upon removal of solvent molecules, a common issue in MOF synthesis. researchgate.net The ultimate goal is to control the assembly process to create materials with tailored pore sizes and chemical functionalities for applications in gas storage, separation, and catalysis.
Spectroscopic and Structural Characterization in Research
Infrared (IR) Spectroscopy for Structural Confirmation
Infrared (IR) spectroscopy is a fundamental technique used to confirm the presence of specific functional groups within a molecule. For 1,3-Adamantanedimethanol (B95918), the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The key absorptions are those of the hydroxyl (O-H) and carbon-hydrogen (C-H) bonds, as well as the carbon-oxygen (C-O) bonds of the methanol groups. The adamantane (B196018) cage itself also gives rise to a series of characteristic, though complex, absorptions in the fingerprint region of the spectrum.
The presence of the hydroxyl groups is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the adamantane cage and the methylene groups of the methanol substituents are observed in the 2800-3000 cm⁻¹ region. Specifically, C-H stretches for sp³ hybridized carbons, like those in the adamantane structure, typically appear just below 3000 cm⁻¹. masterorganicchemistry.com The C-O stretching vibrations of the primary alcohol groups are expected to appear in the 1000-1200 cm⁻¹ range. In studies of similar adamantane derivatives, such as 1-adamantanol, the C-H stretching vibrations of the adamantane moiety are observed around 2905 and 2851 cm⁻¹. nih.gov The IR spectrum of adamantane itself shows characteristic peaks that can be used as a reference for identifying the cage structure in its derivatives. nist.gov
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |
| C-H (Adamantane & -CH₂OH) | Stretching | 2850-3000 |
| C-O (Primary Alcohol) | Stretching | 1000-1200 |
| C-H (Adamantane) | Bending/Scissoring | ~1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of hydrogen atoms. acs.orgscielo.org.za For this compound, the ¹H NMR spectrum would exhibit signals corresponding to the protons of the adamantane cage and the hydroxymethyl groups.
The adamantane cage of a 1,3-disubstituted derivative contains several distinct proton environments. The protons on the bridgehead carbons (CH) and the methylene bridges (CH₂) will have characteristic chemical shifts. Due to the rigid, cage-like structure of adamantane, these protons typically appear as a series of complex, overlapping multiplets in the region of 1.5 to 2.5 ppm. For adamantane itself, the ¹H NMR spectrum shows two broad, poorly resolved signals for the bridgehead and methylene protons. wikipedia.org In derivatives, the symmetry is lowered, leading to more complex splitting patterns.
The protons of the two methylene groups (-CH₂OH) are expected to appear as a distinct signal, likely a singlet or a narrowly split multiplet, shifted further downfield due to the deshielding effect of the adjacent oxygen atoms. The chemical shift for these protons would typically be in the range of 3.0 to 4.0 ppm. The protons of the hydroxyl groups (-OH) would appear as a singlet, the chemical shift of which is highly dependent on the solvent and concentration, but generally falls in the range of 1.0 to 5.0 ppm. In studies of other adamantane derivatives, the protons of the adamantane cage are consistently observed in the upfield region of the spectrum. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Adamantane cage (CH, CH₂) | 1.5 - 2.5 | Multiplets |
| Methylene (-CH₂OH) | 3.0 - 4.0 | Singlet/Multiplet |
| Hydroxyl (-OH) | 1.0 - 5.0 (variable) | Singlet |
X-ray Crystallography for Solid-State Structure Determination
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers. shimadzu.com This information is crucial as the molecular weight distribution significantly influences the physical and mechanical properties of a polymer. intertek.com When this compound is used as a monomer in the synthesis of polymers, such as polyesters or polyurethanes, GPC is employed to analyze the resulting macromolecules.
In a GPC experiment, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus elute more quickly, while smaller chains can penetrate the pores and have a longer retention time. researchgate.net By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of an unknown polymer sample can be determined. youtube.com The GPC chromatogram provides several key parameters, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. The analysis of polymers with polar organic solvents, which may be necessary for dissolving adamantane-containing polymers, is well-established. lcms.cz
Table 3: Key Parameters Obtained from GPC Analysis of Polymers
| Parameter | Symbol | Description |
|---|---|---|
| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight | Mw | An average molecular weight that is biased towards larger molecules. |
| Polydispersity Index | PDI | A measure of the broadness of the molecular weight distribution. A PDI of 1 indicates a monodisperse sample. |
Other Advanced Analytical Techniques in Adamantane Research
Beyond the core techniques of IR, NMR, and X-ray crystallography, other advanced analytical methods are employed to further characterize adamantane derivatives like this compound and the materials derived from them.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, mass spectrometry would confirm the molecular ion peak corresponding to its molecular formula (C₁₂H₂₀O₂), and the fragmentation pattern would provide structural information about the adamantane cage and the loss of the hydroxymethyl groups. The mass spectra of adamantane and its derivatives are often characteristic, with the adamantyl cation being a prominent fragment. wikipedia.orgresearchgate.net
Thermal Analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) , are used to investigate the thermal properties of materials. DSC can be used to determine melting points, glass transition temperatures, and phase transitions of both this compound and its polymers. ucl.ac.uk TGA provides information about the thermal stability and decomposition profile of these materials. The rigid adamantane structure is known to impart high thermal stability to polymers.
UV-Vis Spectroscopy can be used to study the electronic transitions in molecules. While the adamantane cage itself does not have significant absorption in the near-UV or visible range, this technique can be valuable for characterizing derivatives with chromophoric groups or for studying charge-transfer complexes involving adamantane-containing molecules. ksu.edu.sa
Future Directions and Emerging Research Areas
Novel Synthetic Routes for Enhanced Sustainability and Efficiency
While established methods for the synthesis of adamantane (B196018) derivatives exist, the future of chemical manufacturing hinges on the development of sustainable and efficient processes. For 1,3-adamantanedimethanol (B95918), research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.
A promising avenue lies in the exploration of biocatalysis. The regioselective hydroxylation of 1,3-adamantanediol (B44800) to 1,3,5-adamantanetriol (B1366330) using Kitasatospora cells has demonstrated the potential of microorganisms in functionalizing the adamantane core. nih.gov Future work could focus on identifying or engineering enzymes capable of directly converting more readily available adamantane precursors to this compound in a single, environmentally benign step. This approach would align with the principles of green chemistry by reducing energy consumption and minimizing the use of hazardous substances.
Another area of development is the refinement of existing chemical routes. A convenient procedure for the synthesis of (3-hydroxyadamantan-1-yl)methanols, a closely related class of compounds, involves the nitroxylation of adamantan-1-ylmethanols followed by reduction. researchgate.net Future research could adapt and optimize such methods for the specific synthesis of this compound, focusing on improving yields, reducing reaction times, and employing greener solvents and reagents. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to a more efficient and sustainable production process.
Advanced Materials Applications Beyond Current Scope
The unique structural properties of this compound make it an attractive monomer for the synthesis of high-performance polymers. gme-chemicals.comarkema.com Its rigid and bulky nature can impart enhanced thermal stability, mechanical strength, and chemical resistance to polymer chains. Future research is expected to explore the incorporation of this compound into a variety of polymer backbones, including polyesters, polyurethanes, and polycarbonates, to create materials with superior properties for demanding applications in the aerospace, automotive, and electronics industries.
The di-functional nature of this compound also makes it a suitable candidate for the creation of cross-linked polymer networks. These materials could find use as robust coatings, adhesives, and composite matrices. Research in this area will likely focus on controlling the cross-linking density to tailor the mechanical and thermal properties of the resulting materials for specific applications.
Below is a table summarizing potential polymer systems incorporating this compound and their projected advanced properties.
| Polymer Type | Potential Monomers with this compound | Projected Advanced Properties | Potential Applications |
| Polyesters | Terephthaloyl chloride, Isophthaloyl chloride | High thermal stability, enhanced mechanical strength, low dielectric constant | High-performance films, engineering plastics |
| Polyurethanes | Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI) | Increased rigidity, improved hydrolytic stability, abrasion resistance | Durable coatings, elastomers, foams |
| Polycarbonates | Phosgene, Diphenyl carbonate | High glass transition temperature, excellent impact resistance | Optical lenses, protective glazing, electronic components |
| Epoxy Resins | Epichlorohydrin-based prepolymers | Enhanced thermal and chemical resistance, improved dimensional stability | Adhesives for harsh environments, composite matrices |
Integration in Emerging Technologies (e.g., Optoelectronics)
The development of advanced materials for emerging technologies is a rapidly growing field of research. While direct applications of this compound in optoelectronics are not yet established, its structural features suggest potential for future exploration. The adamantane cage can act as a rigid, insulating spacer, which could be beneficial in the design of materials for organic light-emitting diodes (OLEDs) and other organic electronic devices. rsc.orgnih.gov
Future research could involve the synthesis of this compound derivatives functionalized with chromophores or other photoactive groups. By precisely positioning these functional units on the adamantane scaffold, it may be possible to control their electronic interactions and influence the photophysical properties of the resulting materials. This could lead to the development of novel emitters, charge-transport materials, or hosts for optoelectronic applications.
Exploration of New Supramolecular Architectures
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the bottom-up construction of complex and functional materials. The hydroxyl groups of this compound are capable of forming strong hydrogen bonds, making it an excellent building block for the creation of self-assembling supramolecular structures. nih.gov
A particularly exciting area of future research is the use of this compound in the design of metal-organic frameworks (MOFs). rsc.orgucsd.edu MOFs are crystalline materials with high porosity and surface area, making them promising for applications in gas storage, separation, and catalysis. By using this compound or its derivatives as organic linkers, it may be possible to create novel MOFs with unique network topologies and pore environments. The rigid and well-defined geometry of the adamantane core could allow for precise control over the structure and properties of these materials.
The table below outlines potential supramolecular architectures based on this compound.
| Supramolecular Architecture | Key Interactions | Potential Properties | Potential Applications |
| Hydrogen-Bonded Networks | Hydrogen bonding between hydroxyl groups | Crystalline solids, gels | Crystal engineering, molecular recognition |
| Metal-Organic Frameworks (MOFs) | Coordination of hydroxyl groups to metal centers | High porosity, large surface area, catalytic activity | Gas storage and separation, catalysis, sensing |
| Supramolecular Polymers | Reversible non-covalent bonding | Self-healing materials, stimuli-responsive systems | Smart materials, drug delivery |
Multi-functional Adamantane-Based Systems
The trend in materials science is moving towards the development of multi-functional systems that can respond to external stimuli and perform complex tasks. The rigid adamantane scaffold of this compound provides an ideal platform for the construction of such materials. nih.govresearchgate.net
Future research will likely focus on the synthesis of this compound derivatives that incorporate multiple functional groups. For example, by attaching both a photo-responsive unit and a thermally-responsive polymer chain to the adamantane core, it would be possible to create a material that responds to both light and temperature. rsc.orgrsc.org Such multi-stimuli-responsive materials could have applications in areas such as smart coatings, sensors, and drug delivery systems. jst.go.jp
The development of these complex molecular architectures will require sophisticated synthetic strategies and a deep understanding of the structure-property relationships. However, the potential rewards in terms of novel materials with unprecedented functionalities are substantial.
Conclusion
Summary of Key Research Contributions
Research into 1,3-adamantanedimethanol (B95918) has significantly advanced the fields of polymer chemistry and materials science. The incorporation of its rigid, bulky adamantane (B196018) core into polymer backbones has led to the development of materials with substantially enhanced properties. nih.gov Key contributions include the synthesis of high-performance polymers such as polyesters, polycarbonates, and polyurethanes with improved thermal stability, mechanical strength, and optical clarity. nih.govrsc.org
In polymer science, the use of this compound as a monomer has been shown to increase the glass transition temperature (Tg) of polymers, making them suitable for high-temperature applications. nih.govrsc.org For instance, adamantane-containing polyurethanes have demonstrated excellent shape memory behavior, with high shape fixation and recovery rates, attributed to the adamantane unit's ability to disrupt regular polymer chain arrangement. nih.gov Furthermore, polyimides derived from adamantane-based diamines exhibit exceptional thermal stability (Tg up to 440 °C) and high optical transparency, rendering them promising for optoelectronic applications. rsc.org
The unique molecular structure of this compound has also been leveraged to create materials with valuable optical properties. Polymers incorporating this compound often show a higher refractive index and lower birefringence, which are desirable characteristics for materials used in lenses and optical fibers. researchgate.net The development of synthetic routes, primarily through the reduction of adamantane-1,3-dicarboxylic acid or its esters, has become more efficient, making this monomer more accessible for both academic research and industrial consideration. scispace.com
Persistent Challenges in this compound Research
Despite the significant progress, several challenges remain in the research and application of this compound. A primary obstacle is the cost and complexity of its synthesis. archivemarketresearch.com The multi-step processes required to produce adamantane and its functionalized derivatives, including this compound, can be resource-intensive, limiting its large-scale industrial adoption. scispace.com The development of more cost-effective and sustainable synthesis methods is crucial for its broader application. cognitivemarketresearch.com
Another challenge lies in the processability of the high-performance polymers derived from it. The same rigidity that imparts excellent thermal stability can also make the polymers difficult to process using conventional techniques. Their high melting points and limited solubility in common organic solvents often necessitate specialized and energy-intensive processing methods.
Furthermore, while the fundamental properties of polymers containing this compound are well-documented, a deeper understanding of the structure-property relationships is still needed. For example, precisely controlling the distribution and orientation of the bulky adamantane units within the polymer matrix to fine-tune specific properties like mechanical toughness versus brittleness remains an active area of research. Achieving a balance between enhanced thermal stability and practical mechanical performance is a key objective. nih.gov
Outlook for Future Academic and Industrial Development of this compound and its Derivatives
The future for this compound and its derivatives appears promising, with potential for significant growth in both academic and industrial spheres. The global market for adamantane is projected to expand, driven by its use in advanced materials and pharmaceuticals, indicating a growing demand for its derivatives. cognitivemarketresearch.com
Future academic research is expected to focus on overcoming the existing challenges. This includes the exploration of novel, more efficient catalytic systems for its synthesis and the development of new polymerization techniques that improve the processability of adamantane-based polymers. There is also considerable interest in creating novel derivatives of this compound to further expand the range of achievable material properties. The synthesis of functionalized derivatives could lead to materials with tailored optical, electronic, or biomedical properties. nih.gov
From an industrial perspective, the unique properties of polymers derived from this compound make them highly attractive for specialized, high-value applications. The aerospace, electronics, and optical industries are potential key markets. rsc.orgcognitivemarketresearch.com For example, their high thermal stability and optical transparency are ideal for components in advanced displays, optical lenses, and as photoresist materials in semiconductor manufacturing. rsc.orgcognitivemarketresearch.com As the demand for materials that can perform under extreme conditions continues to grow, the commercial viability of this compound-based polymers is likely to increase, provided that synthesis and processing costs can be reduced. The ongoing trend towards developing materials with enhanced durability and performance will continue to fuel interest and investment in this unique chemical compound. archivemarketresearch.com
Q & A
What are the established synthetic routes for 1,3-adamantanedimethanol, and how can reaction conditions be optimized for higher yields?
This compound can be synthesized via hydrolysis of dihalogenated adamantane precursors. For example, dibromination of adamantane followed by controlled hydrolysis under basic conditions is a potential route, as seen in analogous diol syntheses . Optimization may involve adjusting reaction temperature, solvent polarity, and catalyst selection. Evidence from tert-alkyl phosphine synthesis suggests that steric hindrance from the adamantane core necessitates prolonged reaction times or elevated temperatures for complete conversion . Advanced purification techniques, such as recrystallization from ethanol-water mixtures, are critical for isolating high-purity product.
How does the polymorphism of this compound influence its material properties, and what analytical methods are recommended for characterization?
Polymorphism in adamantane derivatives like 1,3-adamantanediol (a structural analog) is well-documented, with transitions between ordered and plastic crystalline phases observed via X-ray diffraction and differential scanning calorimetry (DSC) . For this compound, similar phase behavior is expected. Researchers should employ:
- High-pressure DSC to map temperature-dependent phase transitions.
- Hirshfeld surface analysis to quantify intermolecular interactions influencing crystal packing .
- Powder X-ray diffraction to resolve lattice parameters and identify metastable polymorphs.
What safety protocols are essential when handling this compound in laboratory settings?
Key precautions include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Storage: Keep in airtight containers away from strong oxidizers, as adamantane derivatives can decompose exothermically under reactive conditions .
- Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How can this compound serve as a precursor for functionalized adamantane derivatives in supramolecular chemistry?
The diol’s hydroxyl groups enable diverse functionalization:
- Etherification: Reaction with alkyl halides or epoxides to create crown ether analogs for host-guest systems.
- Coordination chemistry: Use as a ligand for metal-organic frameworks (MOFs) by deprotonating hydroxyls to bind transition metals .
- Polymer synthesis: Co-polymerization with diacids (e.g., via melt polycondensation) to yield rigid, thermally stable polyesters .
What advanced spectroscopic and computational methods are suitable for resolving structural ambiguities in this compound derivatives?
- NMR spectroscopy: DEPT-135 can distinguish between equatorial and axial substituents on the adamantane cage .
- Mass spectrometry (HRMS): Electron ionization (EI) at 70 eV provides fragmentation patterns to confirm substitution patterns .
- DFT calculations: Simulate IR and NMR spectra to validate experimental data and predict reactive sites for further functionalization .
What challenges arise in scaling up this compound synthesis, and how can they be mitigated?
- Steric hindrance: The rigid adamantane core slows reaction kinetics. Solutions include using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Purification: Chromatography is impractical at scale. Instead, fractional distillation or solvent-antisolvent crystallization should be optimized .
- Byproduct formation: Monitor intermediates via inline FTIR to minimize over-oxidation or dehydration side reactions .
How do thermodynamic properties of this compound compare to related adamantane diols, and what implications does this have for industrial applications?
Thermochemical data for adamantane diols (e.g., (g) = -394 kJ/mol for 1,3-adamantanediol) suggest high thermal stability due to the cage structure . For this compound:
- Melting point: Expected to exceed 200°C, similar to 1,3-adamantanediol .
- Thermal decomposition: TGA under nitrogen can identify degradation thresholds for applications in high-temperature polymers or lubricants .
What strategies are effective in analyzing conflicting crystallographic data for this compound polymorphs?
- Rietveld refinement: Resolve discrepancies in powder diffraction data by fitting experimental patterns to theoretical models .
- Variable-temperature studies: Track phase transitions dynamically to identify kinetically trapped metastable forms.
- Cross-validate with solid-state NMR to confirm hydrogen-bonding networks and molecular packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
